3H-Pyrrolo[2,3-b]quinoxaline, 3a,4,9,9a-tetrahydro-4-ethyl-2-diethylamino-3-phenyl-
Overview
Description
3H-Pyrrolo[2,3-b]quinoxaline, 3a,4,9,9a-tetrahydro-4-ethyl-2-diethylamino-3-phenyl- is a complex heterocyclic compound known for its diverse biological activities. This compound belongs to the pyrroloquinoxaline family, which is recognized for its potential in medicinal chemistry due to its antioxidant, anticancer, and antibacterial properties .
Preparation Methods
The synthesis of 3H-Pyrrolo[2,3-b]quinoxaline derivatives typically involves the use of halogen-containing quinoxaline derivatives with palladium catalysts. Some common synthetic routes include:
Reactions with Aryl and Vinyl Halides: Using Pd(PPh3)4 and K2CO3 as catalysts.
Sonogashira Coupling Reaction: Involving N-alkyl-3-chloroquinoxaline-2-amines with propargyl bromide in the presence of PdCl2(PPh3)2 and CuI.
Pd/C-Catalyzed Reactions: Utilizing dichloroquinoxaline with hydrazine, phenylacetylene, and aldehydes.
Bismuth Salts as Catalysts: For the condensation of 1H-pyrrole-2,3-diones and o-phenylenediamine.
Chemical Reactions Analysis
3H-Pyrrolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield tetrahydroquinoxalines.
Substitution: Common reagents include halides and amines, leading to substituted derivatives.
Cyclization: Intramolecular cyclization reactions are also common, especially in the presence of palladium catalysts.
Scientific Research Applications
3H-Pyrrolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Acts as a radical scavenger, neutralizing free radicals and reducing oxidative stress.
Anticancer Activity: Inhibits the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Antibacterial Activity: Disrupts bacterial cell walls and inhibits essential bacterial enzymes.
Comparison with Similar Compounds
3H-Pyrrolo[2,3-b]quinoxaline can be compared with other similar compounds such as:
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity.
Pyrrolo[3,4-c]quinoline: Exhibits significant anticancer properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: Potent DNA intercalator with anticancer activity.
These comparisons highlight the unique properties of 3H-Pyrrolo[2,3-b]quinoxaline, particularly its broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N,N,4-triethyl-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxalin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-4-25(5-2)22-19(16-12-8-7-9-13-16)20-21(24-22)23-17-14-10-11-15-18(17)26(20)6-3/h7-15,19-21,23H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAZVMDHAGNEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(C(=NC2NC3=CC=CC=C31)N(CC)CC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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